3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 3’ position, a methoxy group at the 3 position, and an aldehyde group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Another method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . This method is useful for introducing the aldehyde group onto the biphenyl structure.
Industrial Production Methods
Industrial production of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and high yield. The process is optimized by using continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
4-Chloro-3-methoxybenzaldehyde: Similar structure but with different substitution pattern.
3-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group.
Uniqueness
3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of the chloro, methoxy, and aldehyde groups on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14-8-11(5-6-12(14)9-16)10-3-2-4-13(15)7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHHNJUACSVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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